[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine
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Overview
Description
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an ethyl group and a fluorine atom, as well as a methoxyphenyl group attached via a methylamine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines in ethanol.
Substitution Reactions:
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methoxyphenyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3,5-dimethylpyrazole: Similar pyrazole structure but with different substituents.
4-methoxyphenylpyrazole: Similar phenyl substitution but lacks the ethyl and fluoro groups.
Uniqueness
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C14H18FN3O |
---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H18FN3O/c1-3-18-14(15)12(10-17-18)9-16-8-11-4-6-13(19-2)7-5-11/h4-7,10,16H,3,8-9H2,1-2H3 |
InChI Key |
YBQOLFRYILACBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCC2=CC=C(C=C2)OC)F |
Origin of Product |
United States |
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